5-Bromopyrazine-2-carbonitrile

Descripción

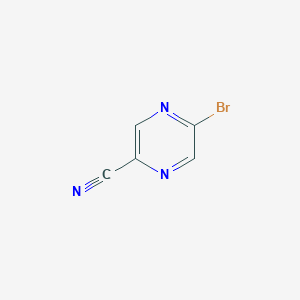

5-Bromopyrazine-2-carbonitrile (CAS No. 221295-04-1) is a heterocyclic aromatic compound featuring a pyrazine ring substituted with a bromine atom at the 5-position and a cyano group at the 2-position. Its molecular formula is C₅H₂BrN₃, with a molecular weight of 199.00 g/mol. The compound is characterized by its electron-deficient pyrazine core, which enhances reactivity in cross-coupling reactions and coordination chemistry.

This compound is widely used in pharmaceutical and materials research, particularly as a precursor for synthesizing kinase inhibitors, coordination polymers, and bioactive molecules .

Propiedades

IUPAC Name |

5-bromopyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrN3/c6-5-3-8-4(1-7)2-9-5/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBNABIKZKTQQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653322 | |

| Record name | 5-Bromopyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221295-04-1 | |

| Record name | 5-Bromopyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-cyanopyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Bromination of Pyrazine-2-carbonitrile

Overview:

The most common and direct synthetic route to 5-bromopyrazine-2-carbonitrile involves the bromination of pyrazine-2-carbonitrile. This method uses a brominating agent to selectively introduce a bromine atom at the 5-position of the pyrazine ring.

- Starting Material: Pyrazine-2-carbonitrile

- Brominating Agents: Copper(II) bromide (CuBr2) combined with t-butylnitrite as a radical initiator

- Solvent: Acetonitrile

- Temperature: Approximately 60°C

- Reaction Time: About 1 hour

This reaction proceeds via electrophilic aromatic substitution facilitated by the brominating agent and radical initiator, yielding this compound with good regioselectivity.

Industrial Adaptations:

In industrial settings, this bromination is scaled up with optimization for yield and purity. Continuous flow reactors and advanced purification techniques (e.g., recrystallization, chromatography) are employed to enhance throughput and product quality.

Summary Table of Preparation Methods

| Method | Starting Materials | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination of Pyrazine-2-carbonitrile | Pyrazine-2-carbonitrile | CuBr2, t-butylnitrite, acetonitrile, 60°C, 1 hr | Not specified (typically moderate to good) | Direct and regioselective bromination |

| One-step condensation (pyrimidine analog) | 2-Bromomalonaldehyde + amidines | Glacial acetic acid, 0–100°C, 5–8 hr, molecular sieves | 33–43% (for pyrimidine analogs) | Simple operation, low cost, potential adaptation |

Research Findings and Analysis

Selectivity and Yield: The bromination of pyrazine-2-carbonitrile is favored due to its regioselectivity at the 5-position, attributed to the electronic effects of the nitrile group and the pyrazine ring nitrogen atoms. Yields can be optimized by controlling reaction temperature and reagent stoichiometry.

Reaction Mechanism: The bromination likely proceeds via a radical mechanism initiated by t-butylnitrite, generating bromine radicals from copper(II) bromide, which then selectively brominate the pyrazine ring.

Safety and Scalability: The bromination reaction uses relatively mild conditions and common reagents, making it amenable to scale-up. Industrial processes incorporate continuous flow reactors to improve heat and mass transfer, enhancing safety and reproducibility.

Purification: Post-reaction purification involves solvent extractions and drying steps to isolate the pure this compound as crystalline solids, suitable for further synthetic applications.

Análisis De Reacciones Químicas

Types of Reactions: 5-Bromopyrazine-2-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and amines.

Oxidation Products: Oxidation can lead to the formation of pyrazine-2-carboxylic acid derivatives.

Reduction Products: Reduction typically yields pyrazine-2-methanamine derivatives.

Aplicaciones Científicas De Investigación

5-Bromopyrazine-2-carbonitrile is a chemical compound with the molecular formula C5H2BrN3 and a molecular weight of 183.99 g/mol. It is widely used as a building block in organic synthesis for creating various heterocyclic compounds, which are important in medicinal chemistry.

Scientific Research Applications

This compound is a versatile compound with applications spanning chemistry, biology, medicine, and industry.

Chemistry

- It is used as a building block in organic synthesis.

- It serves as a precursor for synthesizing various heterocyclic compounds.

Biology

- It is used to study the effects of brominated heterocycles on biological systems.

- It is used in the development of bioactive molecules and enzyme inhibitors.

Medicine

- It is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

- It is valuable in developing drugs targeting specific enzymes and receptors.

Industry

- It is used to synthesize herbicides, fungicides, and insecticides in the agrochemical industry.

- Its versatility makes it a valuable component in the development of new agrochemical products.

- It is also used as a catalyst in chemical reactions, such as the Diels-Alder reaction, the Bergman cyclization, and the Henkel reaction .

This compound is a heterocyclic compound known for its diverse biological activities and potential applications in medicinal chemistry. The presence of a bromine atom at the 5-position and a cyano group at the 2-position of the pyrazine ring characterizes this compound. Its molecular formula is CHBrN, with a molar mass of approximately 188.00 g/mol. The compound appears as light yellow to brown crystals and is soluble in polar organic solvents.

The biological activity of this compound is mainly because of its capacity to engage with different biological macromolecules, such as enzymes and receptors. The bromine atom enhances its reactivity, while the nitrile group can form covalent bonds with target proteins, potentially modulating their activity. This combination allows for versatile applications in drug development, particularly in targeting diseases such as cancer and infections.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study reported that compounds containing pyrazine moieties, including 5-bromopyrazine derivatives, showed potent activity against various bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL |

This suggests that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been evaluated for anticancer activity. A recent study demonstrated that it inhibits cell proliferation in several cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 10.4 |

| HeLa (cervical cancer) | 12.1 |

| A549 (lung cancer) | 11.8 |

The mechanism underlying this activity may involve the induction of apoptosis and cell cycle arrest.

Antiviral Activity

A study investigated the antiviral potential of pyrazine derivatives, including this compound, against Yellow Fever Virus (YFV). The results indicated that these compounds could significantly reduce viral replication in vitro, highlighting their potential as antiviral agents.

Structure-Activity Relationship

The structure-activity relationship studies have shown that modifications on the pyrazine ring can significantly affect biological activity. For instance, substituting different halogens or functional groups on the pyrazine ring alters its binding affinity to target proteins.

Chemical Reactions

This compound undergoes various types of chemical reactions:

- Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines. Depending on the nucleophile used, products can include azides, nitriles, and amines.

- Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions. Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed. Oxidation can lead to the formation of pyrazine-2-carboxylic acid derivatives, while reduction typically yields pyrazine-2-methanamine derivatives.

- Suzuki Coupling: Transition metal-catalyzed cross-coupling reactions on pyrazine systems have been reported. For example, highly functionalized 6-bromopyrazines were subjected to Suzuki coupling conditions. Reaction with biphenyl boronic acid in the presence of cesium carbonate as a base and Pd(dppf)Cl2 as a catalyst gave the 6-arylpyrazines in 85–100% yields .

Mecanismo De Acción

The mechanism of action of 5-Bromopyrazine-2-carbonitrile depends on its specific application. In medicinal chemistry, it often acts by interacting with molecular targets such as enzymes or receptors. The bromine and carbonitrile groups can form specific interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyrazinecarbonitriles

5-Chloropyrazine-2-carbonitrile (CAS No. 36070-75-4)

- Structural Similarity : 0.98 (based on Tanimoto similarity scores) .

- Key Differences :

- The bromine atom in 5-Bromopyrazine-2-carbonitrile has a larger atomic radius and lower electronegativity compared to chlorine, leading to distinct reactivity in nucleophilic substitution and cross-coupling reactions.

- Bromine’s higher leaving-group ability enhances its utility in palladium-catalyzed reactions .

- Applications : Used in antimycobacterial agents and regioselective synthesis of substituted pyrazines .

3-Amino-6-bromopyrazine-2-carbonitrile (CAS No. 74290-67-8)

- Structural Similarity : 0.88 .

- Key Differences: The amino group at the 3-position introduces hydrogen-bonding capability, making it suitable for coordination chemistry (e.g., silver complexes in crystallography) . Reduced electrophilicity compared to this compound due to electron-donating amino substituents.

Alkyl- and Acyl-Substituted Pyrazinecarbonitriles

5-Methylpyrazine-2-carbonitrile (CAS No. 98006-91-8)

- Structural Similarity : 0.65 .

- Key Differences :

- Methyl groups increase hydrophobicity and steric bulk, reducing solubility in polar solvents.

- Lacks halogen reactivity, limiting utility in cross-coupling but enhancing stability under basic conditions.

5-Acetylpyrazine-2-carbonitrile (CAS No. 916333-43-2)

Pyridine-Based Analogs

5-Bromo-6-methyl-2-pyridinecarbonitrile (CAS No. 1173897-86-3)

- Structural Similarity: Pyridine vs. pyrazine ring; bromine and cyano groups at analogous positions .

- Key Differences :

- Pyridine’s lower electronegativity reduces ring electron deficiency compared to pyrazine.

- Altered bioavailability and binding affinity in kinase inhibitors due to ring heteroatom positioning.

Table 1: Comparative Properties of Selected Compounds

Research Significance

The bromine atom in this compound provides superior reactivity for diversification compared to chloro or methyl analogs, making it a preferred scaffold in drug discovery. Its electron-deficient pyrazine core also facilitates π-π stacking in materials science applications .

Actividad Biológica

5-Bromopyrazine-2-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 5-position and a cyano group at the 2-position of the pyrazine ring. Its molecular formula is CHBrN, with a molar mass of approximately 188.00 g/mol. The compound appears as light yellow to brown crystals and is soluble in polar organic solvents.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The bromine atom enhances its reactivity, while the nitrile group can form covalent bonds with target proteins, potentially modulating their activity. This unique combination allows for versatile applications in drug development, particularly in targeting diseases such as cancer and infections.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study reported that compounds containing pyrazine moieties, including 5-bromopyrazine derivatives, showed potent activity against various bacterial strains (Table 1).

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL |

This suggests that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been evaluated for anticancer activity. A recent study demonstrated that it inhibits cell proliferation in several cancer cell lines (Table 2).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 10.4 |

| HeLa (cervical cancer) | 12.1 |

| A549 (lung cancer) | 11.8 |

The mechanism underlying this activity may involve the induction of apoptosis and cell cycle arrest.

Study on Antiviral Activity

A notable study investigated the antiviral potential of pyrazine derivatives, including this compound, against Yellow Fever Virus (YFV). The results indicated that these compounds could significantly reduce viral replication in vitro, highlighting their potential as antiviral agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications on the pyrazine ring can significantly affect biological activity. For instance, substituting different halogens or functional groups on the pyrazine ring alters its binding affinity to target proteins.

Q & A

What are the key synthetic methodologies for preparing 5-Bromopyrazine-2-carbonitrile, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, such as bromination of pyrazine precursors or nucleophilic substitution. For example, bromine introduction may occur via halogenation of pyrazine-2-carbonitrile derivatives under controlled conditions (e.g., using DCM and formic acid as solvents, or catalytic hydrogenation with Pt/C for nitro group reduction) . Optimization includes adjusting temperature (e.g., 40–50°C), solvent polarity, and catalyst loading to maximize yield and purity. Post-synthesis purification often employs techniques like column chromatography or recrystallization.

How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Characterization relies on:

- NMR : H and C NMR identify substituents (e.g., bromine’s deshielding effect on adjacent carbons).

- IR Spectroscopy : Confirms nitrile (C≡N) stretch near 2200–2250 cm .

- Mass Spectrometry : Molecular ion peaks ([M+H]) validate molecular weight.

- X-ray Crystallography (if applicable): Resolves crystal packing and bond geometry, as seen in silver coordination complexes .

What are the common reactivity patterns of this compound in organic transformations?

The bromine atom acts as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) . The nitrile group can undergo hydrolysis to carboxylic acids or serve as a ligand in coordination chemistry (e.g., forming complexes with Ag for catalytic applications) . Competitive reactivity between bromine and nitrile must be managed using selective catalysts or protecting groups.

What safety precautions are critical when handling this compound?

Key precautions include:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of toxic vapors.

- Storage : Keep in airtight containers, away from heat and moisture, in cool, dry conditions .

- Emergency Protocols : Neutralize spills with inert adsorbents and consult safety data sheets (SDS) for disposal guidelines .

How can researchers design experiments to investigate this compound’s role in coordination chemistry?

Advanced studies involve:

- Ligand Screening : Test binding affinity with transition metals (e.g., Ag, Pd) under varying stoichiometries.

- Spectroscopic Analysis : UV-Vis and EPR to monitor complex formation.

- Catalytic Activity Assays : Evaluate complexes in cross-coupling or oxidation reactions .

- Thermogravimetric Analysis (TGA) : Assess thermal stability of metal complexes.

How should contradictory data in reaction yields or by-product formation be resolved?

Contradictions often arise from variable reaction conditions (e.g., solvent purity, catalyst aging). Systematic approaches include:

- Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst) to identify optimal conditions.

- By-Product Analysis : Use HPLC or GC-MS to trace impurities and adjust reaction pathways.

- Replication : Repeat trials under controlled settings to validate reproducibility .

What mechanistic insights exist for the substitution reactions of this compound?

Mechanistic studies leverage:

- Kinetic Isotope Effects : Probe rate-determining steps in bromine displacement.

- Computational Modeling : DFT calculations to map transition states and electron density profiles.

- Intermediate Trapping : Identify transient species (e.g., using low-temperature NMR) .

What are the emerging applications of this compound in material science?

Potential uses include:

- Metal-Organic Frameworks (MOFs) : As a building block for porous materials with gas storage capabilities.

- Catalysis : Ligands in asymmetric synthesis or photocatalytic systems .

- Polymer Chemistry : Incorporation into conductive polymers via nitrile polymerization.

How can researchers mitigate challenges in scaling up this compound synthesis?

Scale-up strategies involve:

- Flow Chemistry : Continuous reactors to improve heat/mass transfer.

- Green Solvents : Replace DCM with biodegradable alternatives (e.g., cyclopentyl methyl ether).

- Process Analytical Technology (PAT) : Real-time monitoring via in-line spectroscopy to maintain quality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.